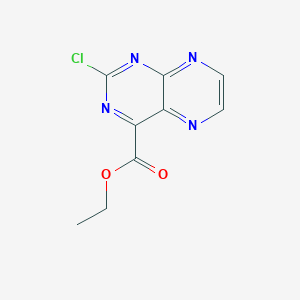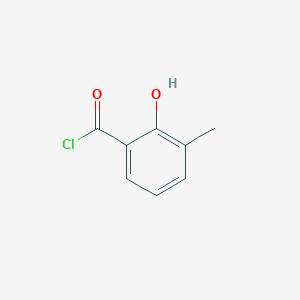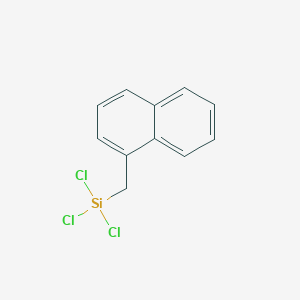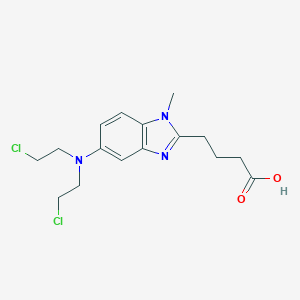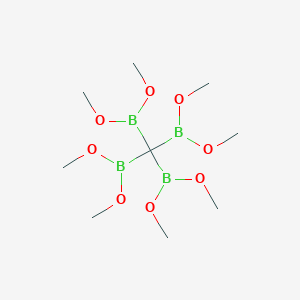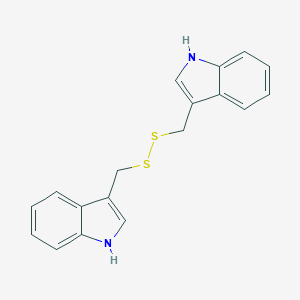
Indole, 3,3'-(dithiodimethylene)di-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 3,3'-(dithiodimethylene)di- is a chemical compound that has been used extensively in scientific research. It is a versatile compound that has been used in a wide range of applications, including as a fluorescent probe, a cross-linking agent, and a reagent for the synthesis of various compounds. In
Wissenschaftliche Forschungsanwendungen
Indole, 3,3'-(dithiodimethylene)di- has been used in a wide range of scientific research applications. One of the primary uses of this compound is as a fluorescent probe. It has been used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes. Additionally, indole, 3,3'-(dithiodimethylene)di- has been used as a cross-linking agent in protein-protein interactions, as well as a reagent for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of indole, 3,3'-(dithiodimethylene)di- is not fully understood. However, it is believed to interact with thiol groups on proteins and other biomolecules, leading to the formation of disulfide bonds. This interaction can lead to changes in protein conformation and function.
Biochemical and Physiological Effects:
Indole, 3,3'-(dithiodimethylene)di- has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by disrupting the redox balance. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using indole, 3,3'-(dithiodimethylene)di- in lab experiments is its versatility. It can be used in a wide range of applications, including as a fluorescent probe, a cross-linking agent, and a reagent for the synthesis of various compounds. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound.
Zukünftige Richtungen
There are many potential future directions for research involving indole, 3,3'-(dithiodimethylene)di-. One area of research could involve further exploring its potential as a fluorescent probe for imaging and detection purposes. Additionally, research could focus on its potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. Further investigation into the mechanism of action of this compound could also lead to new insights into protein function and regulation.
Synthesemethoden
The synthesis of indole, 3,3'-(dithiodimethylene)di- can be achieved through a variety of methods. One of the most common methods involves the reaction of indole with 1,2-dithiolane-3-pentanone in the presence of a base such as potassium carbonate. The resulting product is purified through column chromatography to obtain the pure compound.
Eigenschaften
CAS-Nummer |
17004-43-2 |
|---|---|
Produktname |
Indole, 3,3'-(dithiodimethylene)di- |
Molekularformel |
C18H16N2S2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
3-[(1H-indol-3-ylmethyldisulfanyl)methyl]-1H-indole |
InChI |
InChI=1S/C18H16N2S2/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-10,19-20H,11-12H2 |
InChI-Schlüssel |
DTKNIMAUYXQMGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CSSCC3=CNC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CSSCC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
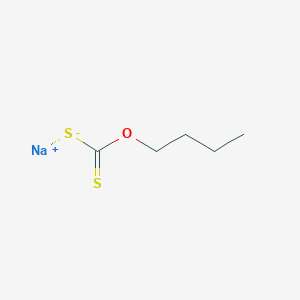
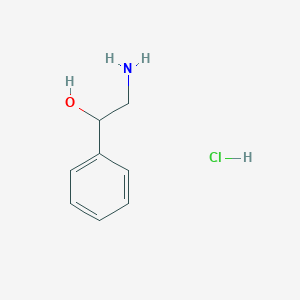
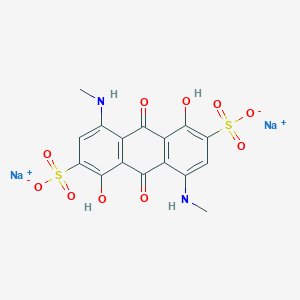
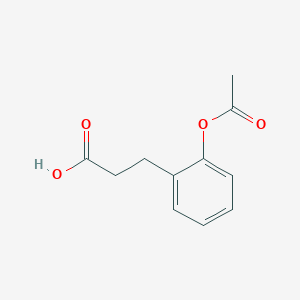
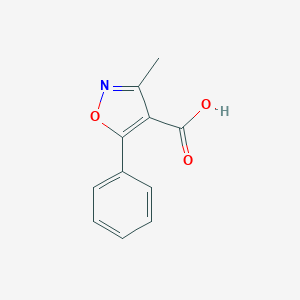
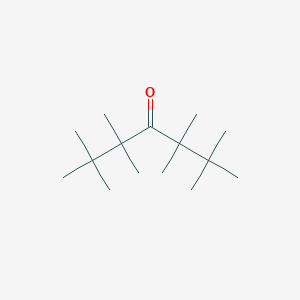
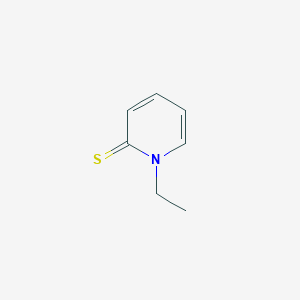
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
